molecular formula C4H6N2O2 B14525996 1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- CAS No. 62626-25-9

1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl-

Cat. No.: B14525996
CAS No.: 62626-25-9
M. Wt: 114.10 g/mol
InChI Key: CDWXJMPKYSEMKJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- can be compared with other oxadiazole derivatives:

    1,2,4-Oxadiazole: The parent compound, which lacks the methyl groups.

    3,5-Dimethyl-1,2,4-oxadiazole: Another derivative with different substitution patterns.

    1,2,4-Oxadiazol-5(4H)-one, 3-methyl-: A similar compound with only one methyl group.

The uniqueness of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

62626-25-9

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

3,4-dimethyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C4H6N2O2/c1-3-5-8-4(7)6(3)2/h1-2H3

InChI Key

CDWXJMPKYSEMKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)N1C

Origin of Product

United States

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